1-Bromo-2-methoxy-4-methyl-5-nitrobenzene
Description
1-Bromo-2-methoxy-4-methyl-5-nitrobenzene (CAS: 861076-28-0; molecular formula: C₈H₈BrNO₃) is a substituted aromatic compound featuring a bromine atom at position 1, a methoxy group at position 2, a methyl group at position 4, and a nitro group at position 5. This compound is primarily utilized as an intermediate in pharmaceutical and fine chemical synthesis due to the strategic placement of electron-withdrawing (nitro) and electron-donating (methoxy, methyl) groups, which influence its reactivity in substitution and coupling reactions . Commercial suppliers such as CymitQuimica and Aiyan offer the compound in quantities ranging from 250 mg to 5 g, with pricing reflecting synthesis complexity (e.g., 1 g costs €260 from CymitQuimica and ¥990.7 from Aiyan) .
Properties
IUPAC Name |
1-bromo-2-methoxy-4-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFNPONWQGCABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659312 | |
| Record name | 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861076-28-0 | |
| Record name | 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methoxy-4-methyl-5-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-4-methyl-5-nitrobenzene. This reaction typically uses bromine (Br2) or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methoxy-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol (EtOH) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Products like 2-methoxy-4-methyl-5-nitrophenol or 2-methoxy-4-methyl-5-nitroaniline.
Reduction: 1-bromo-2-methoxy-4-methyl-5-aminobenzene.
Oxidation: 1-bromo-2-methoxy-4-carboxy-5-nitrobenzene.
Scientific Research Applications
1-Bromo-2-methoxy-4-methyl-5-nitrobenzene: Properties, Synthesis, and Potential Applications
This compound is a chemical compound with the molecular formula and a molecular weight of 246.06 g/mol . It is also known by other names, including this compound, 861076-28-0, and 2-Bromo-5-methyl-4-nitroanisole .
Chemical Structure and Identifiers
The compound's structure consists of a benzene ring with bromine (Br), methoxy (), methyl (), and nitro () substituents . Key identifiers include:
- IUPAC Name: this compound
- InChI: InChI=1S/C8H8BrNO3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,1-2H3
- InChIKey: RJFNPONWQGCABQ-UHFFFAOYSA-N
- CAS Registry Number: 861076-28-0
Synthesis and Preparation
While specific details on the synthesis of this compound are not available in the search results, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is synthesized using a process involving multiple steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This suggests that similar chemical transformations could be employed to synthesize this compound.
Potential Applications
Mechanism of Action
The mechanism of action of 1-bromo-2-methoxy-4-methyl-5-nitrobenzene depends on its specific application. In biological systems, its effects may involve interactions with cellular proteins, enzymes, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to molecular targets.
Comparison with Similar Compounds
1-Bromo-2-nitrobenzene (CAS: 暂无; C₆H₄BrNO₂)
- Key Differences : Lacks methoxy and methyl groups, resulting in simpler reactivity.
- Properties : Molecular weight (202.01 g/mol), boiling point (261°C), and solubility in alcohol, benzene, and ether .
- Applications : Used in dyestuff synthesis; less steric hindrance enables faster electrophilic substitution compared to the target compound.
2-Bromo-1-methoxy-3-nitrobenzene (CAS: 67853-37-6; C₇H₆BrNO₃)
4-Bromo-2-methyl-1-nitrobenzene (CAS: 5328-76-7; C₇H₆BrNO₂)
- Key Differences : Lacks methoxy and has nitro at position 1.
- Properties : Molecular weight (216.03 g/mol); structural simplicity reduces steric effects but limits electronic diversity .
Physical and Chemical Property Comparison
Biological Activity
1-Bromo-2-methoxy-4-methyl-5-nitrobenzene, a nitro-substituted aromatic compound, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a nitro group attached to a benzene ring. This unique arrangement contributes to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against various bacterial strains, potentially through disruption of cell wall synthesis or interference with protein synthesis.
- Antitumor Effects : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines by targeting microtubule dynamics, thereby inducing cell cycle arrest and apoptosis.
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Studies :
A study demonstrated that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 15 μg/mL for certain strains, indicating potent antimicrobial properties . -
Antitumor Activity :
In vitro tests revealed that the compound inhibited the proliferation of human cancer cell lines by disrupting microtubule formation. Specifically, it caused G2/M phase arrest in cancer cells, leading to increased rates of apoptosis. The most effective derivatives were noted to have IC50 values in the nanomolar range . -
Mechanistic Insights :
Molecular docking studies have suggested that this compound binds effectively to target proteins involved in cell division and metabolism. This binding alters the conformation of these proteins, thereby inhibiting their function and contributing to the observed biological effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
